molecular formula C7H9ClO B14302532 7-Chlorohept-6-en-4-yn-3-ol CAS No. 114534-22-4

7-Chlorohept-6-en-4-yn-3-ol

Cat. No.: B14302532
CAS No.: 114534-22-4
M. Wt: 144.60 g/mol
InChI Key: GICSTXSPYBBMNX-UHFFFAOYSA-N
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Description

7-Chlorohept-6-en-4-yn-3-ol is an organic compound characterized by the presence of a chlorine atom, an alkene, and an alkyne functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorohept-6-en-4-yn-3-ol can be achieved through several methods. One common approach involves the alkynylation of (E)-1,3-dichloropropene in the presence of copper (I) iodide and tetrabutylammonium bromide. This reaction typically requires equimolar amounts of copper (I) iodide and tetrabutylammonium bromide, along with 1.5 equivalents of potassium carbonate in dimethylacetamide . The reaction proceeds with high regio- and stereoselectivity, retaining the initial E configuration of the chlorovinyl fragment.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. Industrial production would likely involve optimizing the reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

7-Chlorohept-6-en-4-yn-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

  • **Reduction

Properties

CAS No.

114534-22-4

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

7-chlorohept-6-en-4-yn-3-ol

InChI

InChI=1S/C7H9ClO/c1-2-7(9)5-3-4-6-8/h4,6-7,9H,2H2,1H3

InChI Key

GICSTXSPYBBMNX-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC=CCl)O

Origin of Product

United States

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